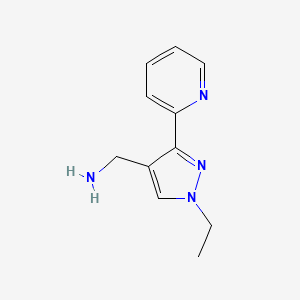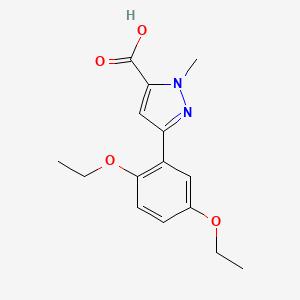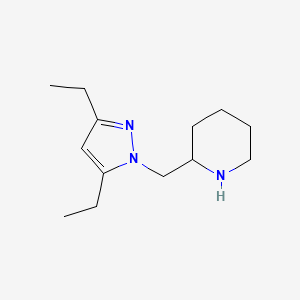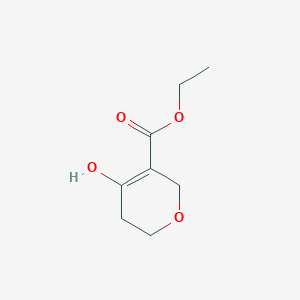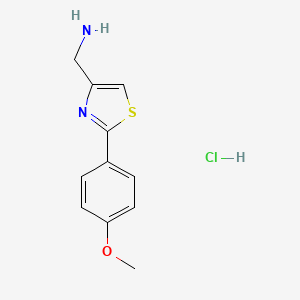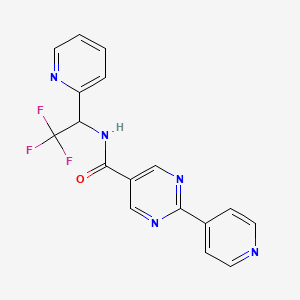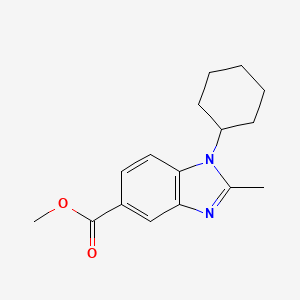
2-アミノ-N-((テトラヒドロフラン-2-イル)メチル)チアゾール-5-スルホンアミド
説明
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is a useful research compound. Its molecular formula is C8H13N3O3S2 and its molecular weight is 263.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗癌活性
2-アミノチアゾール誘導体は、抗癌剤としての可能性について広く研究されています。それらは、細胞増殖を阻害し、アポトーシスを誘導することにより、様々な癌細胞株に作用します。 例えば、いくつかの誘導体は、慢性骨髄性白血病に関与するBcr-Ablキナーゼを阻害することにより、白血病細胞株に対して有望な結果を示しています .
抗菌活性
チアゾール環は、多くの抗菌薬に共通の特徴です。2-アミノチアゾール系化合物は、顕著な抗菌および抗真菌活性を示します。 それらは、細菌DNAジャイレースの阻害剤として、または真菌細胞壁合成の破壊剤として機能するため、新しい抗菌療法の開発において価値があります .
抗炎症活性
炎症は、有害な刺激に対する生物学的反応であり、過剰な炎症は様々な疾患につながる可能性があります。2-アミノチアゾール誘導体は、強力な抗炎症剤として特定されています。 それらは、炎症性サイトカインの産生を調節するか、または炎症過程に関与するシクロオキシゲナーゼなどの酵素を阻害することによって作用します .
抗酸化特性
酸化ストレスは、神経変性疾患や癌などの多くの疾患に関与しています。2-アミノチアゾール化合物は、抗酸化剤として作用し、フリーラジカルを消去し、酸化ストレスを軽減します。 この特性は、細胞を損傷から保護し、細胞の恒常性を維持するために重要です .
神経保護効果
アルツハイマー病やパーキンソン病などの神経変性疾患は、神経機能の進行性消失を特徴としています。 2-アミノチアゾール誘導体は、様々なモデルで神経保護効果を示しており、これらの衰弱性の状態の治療における潜在的な応用を示唆しています .
抗ウイルス活性
効果的な抗ウイルス剤の継続的な探索により、2-アミノチアゾール誘導体の探索が行われています。 これらの化合物は、ウイルス複製を阻害するか、ウイルスと細胞の相互作用を妨げることにより、HIVを含む様々なウイルスに対して活性を示しています .
鎮痛効果
疼痛管理は、医療において重要な側面です。2-アミノチアゾール誘導体は、鎮痛効果について調査されており、中枢または末梢の疼痛経路に作用することにより、疼痛を軽減します。 これは、潜在的に副作用の少ない新しい鎮痛薬の開発のための候補となります .
抗血栓活性
血栓症は、血栓の形成であり、脳卒中や心筋梗塞などの命にかかわる状態につながる可能性があります。一部の2-アミノチアゾール誘導体は、抗血栓活性を示し、フィブリノーゲン受容体拮抗薬として作用し、血小板凝集を阻害します。 この用途は、血栓症の予防と治療において重要です .
作用機序
Target of Action
The primary targets of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide are the Bcr-Abl and HDAC1 proteins . These proteins play a crucial role in cell proliferation and gene expression, respectively .
Mode of Action
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide interacts with its targets by inhibiting their activity . This inhibition results in the suppression of cell proliferation and alteration of gene expression .
Biochemical Pathways
The action of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide affects several biochemical pathways. It impacts the Bcr-Abl pathway, which is involved in cell proliferation, and the HDAC1 pathway, which plays a role in gene expression . The downstream effects of these interactions include the suppression of cell proliferation and alteration of gene expression .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by these properties .
Result of Action
The molecular and cellular effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide’s action include the suppression of cell proliferation and alteration of gene expression . These effects can lead to the inhibition of cancer cell growth .
生化学分析
Biochemical Properties
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial for bacterial cell wall synthesis . This inhibition disrupts the bacterial cell wall formation, leading to antibacterial effects. Additionally, the compound interacts with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
The effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby exhibiting anti-inflammatory properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of target enzymes and prolonged cellular effects.
Dosage Effects in Animal Models
The effects of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anti-inflammatory properties. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications.
Metabolic Pathways
2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. For example, its inhibition of UDP-N-acetylmuramate/L-alanine ligase disrupts bacterial cell wall synthesis, affecting the overall metabolic balance in bacterial cells . Additionally, the compound may influence other metabolic pathways, contributing to its diverse biological activities.
Transport and Distribution
Within cells and tissues, 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic efficacy, as it needs to reach target sites to exert its effects . Understanding the transport mechanisms can aid in optimizing its delivery and bioavailability.
Subcellular Localization
The subcellular localization of 2-amino-N-((tetrahydrofuran-2-yl)methyl)thiazole-5-sulfonamide is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus to influence gene expression or to the cytoplasm to interact with signaling proteins . The subcellular localization can impact the compound’s efficacy and specificity in therapeutic applications.
特性
IUPAC Name |
2-amino-N-(oxolan-2-ylmethyl)-1,3-thiazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O3S2/c9-8-10-5-7(15-8)16(12,13)11-4-6-2-1-3-14-6/h5-6,11H,1-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFHGANHCVYVFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1491750.png)
